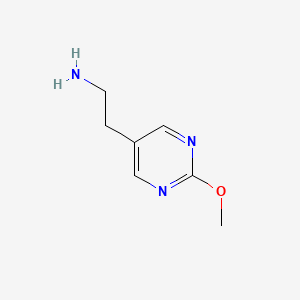![molecular formula C18H17F3N2O3S B2668039 N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-(trifluoromethyl)benzamide CAS No. 899979-60-3](/img/structure/B2668039.png)
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-(trifluoromethyl)benzamide, also known as DTBZ or PBR28, is a radioligand used in positron emission tomography (PET) imaging. DTBZ has been widely used in scientific research to study the distribution and density of peripheral benzodiazepine receptors (PBRs) in the brain and other tissues.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-(trifluoromethyl)benzamide is involved in the synthesis of various compounds with potential biological activities. A notable study by Ahmad et al. (2012) synthesized novel N-substituted benzyl/phenyl acetamides, incorporating the thiazine dioxide moiety. These compounds were characterized using techniques like NMR and mass analysis, and some were further analyzed through X-ray crystallography, highlighting their potential as templates for future biologically active compounds development (Ahmad et al., 2012).
Catalytic Processes
In research by Wang et al. (2008), N-(4,5-dihydrooxazol-2-yl)benzamide, a related compound, was used as a novel and efficient ligand in a copper-catalyzed intramolecular cyclization process. This method successfully synthesized various N-benzothiazol-2-yl-amides, demonstrating the applicability of similar benzamide derivatives in catalytic processes (Wang et al., 2008).
Antimicrobial Properties
A study by Bikobo et al. (2017) synthesized N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives from related benzothioamide compounds. These derivatives exhibited antimicrobial activity against various bacterial and fungal strains, suggesting the potential antimicrobial properties of similar benzamide derivatives (Bikobo et al., 2017).
Antihyperglycemic Agents
Nomura et al. (1999) developed a series of benzamide derivatives as part of the search for antidiabetic agents. Their structure-activity relationship study identified a specific derivative as a potential drug candidate for diabetes mellitus, indicating the relevance of benzamide derivatives in the development of antihyperglycemic agents (Nomura et al., 1999).
Photophysical and Antimicrobial Studies
Padalkar et al. (2014) synthesized new derivatives, including benzothiazole, and evaluated them for antimicrobial activity. This research provides insight into the photophysical properties and potential antimicrobial applications of compounds related to this compound (Padalkar et al., 2014).
Fluorescent Derivatives and Stability
A study by Padalkar et al. (2011) on benzimidazole, benzoxazole, and benzothiazole fluorescent derivatives revealed their excited state intra-molecular proton transfer pathway, demonstrating single absorption and dual emission characteristics. The thermal stability of these compounds was also analyzed, suggesting potential applications in fluorescence-based technologies (Padalkar et al., 2011).
Propriétés
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3S/c19-18(20,21)16-6-2-1-5-15(16)17(24)22-13-7-9-14(10-8-13)23-11-3-4-12-27(23,25)26/h1-2,5-10H,3-4,11-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFZWBIJMKLVLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorobenzyl)-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2667956.png)
![methyl 4-[({[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2667958.png)
![[1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]methanol](/img/structure/B2667959.png)


![5-[6-(2H-1,3-benzodioxol-5-yl)-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-yl]-3-cyclopropyl-1,2,4-oxadiazole](/img/structure/B2667962.png)

![diethyl 2-(4-(dimethylamino)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2667965.png)
![Dispiro[3.1.36.14]decan-8-ylmethanethiol](/img/structure/B2667967.png)

![N1-(5-chloro-2-methylphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2667971.png)
![N-benzyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2667972.png)

